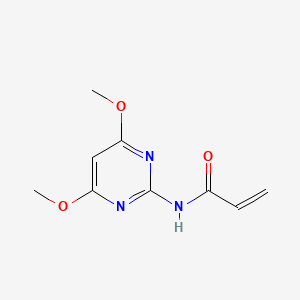

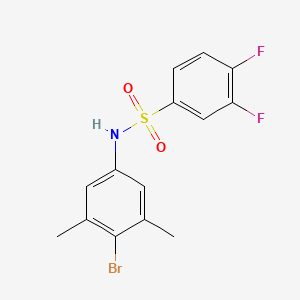

N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide, also known as pyrimethanil, is a systemic fungicide that is widely used in agriculture to control various fungal diseases. Pyrimethanil has a broad spectrum of activity against numerous plant pathogens, including Botrytis cinerea, Sclerotinia sclerotiorum, and Alternaria solani. In

作用機序

Pyrimethanil inhibits fungal cell wall synthesis by targeting the β-1,3-glucan synthase enzyme, which is responsible for the production of β-1,3-glucan, a major component of the fungal cell wall. Pyrimethanil binds to the catalytic site of the enzyme and prevents the formation of β-1,3-glucan chains. This leads to the weakening of the fungal cell wall and eventual cell lysis.

Pyrimethanil also disrupts fungal cell membrane integrity by affecting ergosterol biosynthesis. Ergosterol is a key component of the fungal cell membrane, and N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide inhibits its synthesis by targeting the enzyme squalene epoxidase. This results in the accumulation of toxic sterol intermediates and the disruption of membrane function.

Biochemical and Physiological Effects:

Pyrimethanil has been shown to induce oxidative stress and DNA damage in fungal cells. It increases the production of reactive oxygen species (ROS) and disrupts the antioxidant defense system of the cell. Pyrimethanil also causes DNA strand breaks and inhibits DNA repair mechanisms. These effects contribute to the antifungal activity of N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide.

実験室実験の利点と制限

Pyrimethanil is a widely used fungicide that is readily available and inexpensive. It has a broad spectrum of activity against numerous plant pathogens and is effective at low concentrations. Pyrimethanil is also relatively stable and has a long shelf life.

However, N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide has some limitations for lab experiments. It is toxic to some non-target organisms, including bees and fish, and can have negative environmental impacts. Pyrimethanil can also have variable efficacy depending on the fungal pathogen and the plant species being treated.

将来の方向性

There are several future directions for research on N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide. One area of interest is the development of N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide-based formulations with improved efficacy and reduced environmental impact. Another area of research is the investigation of N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide resistance mechanisms in fungal pathogens and the development of strategies to overcome resistance.

Furthermore, the potential use of N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide in combination with other fungicides or biological control agents could be explored to enhance its antifungal activity and reduce the risk of resistance development. Finally, the effects of N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide on non-target organisms and the environment should be further investigated to ensure its safe and sustainable use in agriculture.

Conclusion:

In conclusion, N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide is a systemic fungicide that is widely used in agriculture to control various fungal diseases. Pyrimethanil inhibits fungal cell wall synthesis and disrupts cell membrane integrity, leading to the eventual lysis of fungal cells. Pyrimethanil has a broad spectrum of activity against numerous plant pathogens and has been extensively studied for its antifungal activity and mode of action. However, N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide has some limitations for lab experiments and can have negative environmental impacts. There are several future directions for research on N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide, including the development of improved formulations, the investigation of resistance mechanisms, and the exploration of combination treatments with other fungicides or biological control agents.

合成法

Pyrimethanil is synthesized by reacting 4,6-dimethoxypyrimidine-2-carboxylic acid with propargylamine in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The resulting N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide is then purified by recrystallization or column chromatography.

科学的研究の応用

Pyrimethanil has been extensively studied for its antifungal activity and mode of action. It has been found to inhibit fungal cell wall synthesis by targeting the β-1,3-glucan synthase enzyme. Pyrimethanil also disrupts fungal cell membrane integrity by affecting ergosterol biosynthesis. In addition, N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide has been shown to induce oxidative stress and DNA damage in fungal cells.

Pyrimethanil has been used in various scientific studies to investigate its efficacy against different fungal pathogens. For example, a study conducted by Zhang et al. (2021) demonstrated that N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide effectively controlled powdery mildew in cucumber plants. Another study by Chen et al. (2020) found that N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide was effective against Fusarium oxysporum f. sp. lycopersici, a pathogen that causes tomato wilt disease.

特性

IUPAC Name |

N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-4-6(13)10-9-11-7(14-2)5-8(12-9)15-3/h4-5H,1H2,2-3H3,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDQYPOYEWOISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)C=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)

![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)

![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)

![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)

![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)

![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)

![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)

![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)